molecular formula C12H11NO2 B3030141 3-(Isoquinolin-5-yl)propanoic acid CAS No. 87087-28-3

3-(Isoquinolin-5-yl)propanoic acid

Cat. No.: B3030141
CAS No.: 87087-28-3
M. Wt: 201.22
InChI Key: GYSUKDLKXFFECG-UHFFFAOYSA-N
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Description

3-(Isoquinolin-5-yl)propanoic acid (IQPA) is a synthetic compound that belongs to the family of NMDA receptor antagonists. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Three-Component Reaction Synthesis : 3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids are synthesized via a silver(I)-catalyzed three-component reaction. This process involves 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, producing good yields (Pan, Wang, Xia, & Wu, 2015).

  • Quality Control of Active Pharmaceutical Ingredients : 3-Quinolin-4-one propanoic acids, similar to 3-(Isoquinolin-5-yl)propanoic acid, are explored for their molecular similarity to fluoroquinolone antibiotics. Analytical methods like 13C NMR-spectroscopy and LC-MS/MS are used for quality control of these compounds (Zubkov et al., 2016).

  • Synthesis of Amides : A series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid Amides have been synthesized, demonstrating significant hemostatic properties, with some compounds reducing blood coagulation time by 14-16% (Limanskii et al., 2009).

Biological Applications

  • Mass Spectrometric Analysis : Studies on isoquinoline-3-carboxamides, related to this compound, have formulated general mechanisms for their unusual fragmentation behavior, significant in the analysis of drug candidates for anemic disorders (Beuck et al., 2009).

  • Antifungal Activity : Compounds synthesized from reactions involving 2,3-dioxopyrrolo[2,1-a]isoquinolines, related to this compound, have shown antifungal activity against Candida albicans. The most active compound was an amide containing a thymol radical, effective at 125 μg/ml (Surikova et al., 2010).

  • Chemosensor for Water Contamination : A benzo-isoquinolin-based molecule, closely related to this compound, has been used to develop a nanoprobe for detecting trace amounts of water in non-aqueous media. This application is crucial for monitoring water contamination in organic solvents and oil-based lubricants (Casado et al., 2021).

Safety and Hazards

While specific safety and hazard information for 3-(Isoquinolin-5-yl)propanoic acid was not found, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Properties

IUPAC Name

3-isoquinolin-5-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-8-13-7-6-11(9)10/h1-3,6-8H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSUKDLKXFFECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660993
Record name 3-(Isoquinolin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87087-28-3
Record name 5-Isoquinolinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87087-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Isoquinolin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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